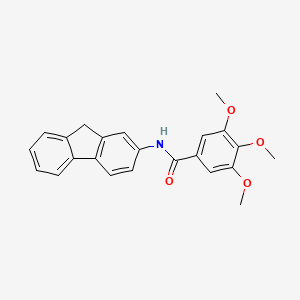

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

CAS No.: 431928-29-9

Cat. No.: VC8657618

Molecular Formula: C23H21NO4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431928-29-9 |

|---|---|

| Molecular Formula | C23H21NO4 |

| Molecular Weight | 375.4 g/mol |

| IUPAC Name | N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide |

| Standard InChI | InChI=1S/C23H21NO4/c1-26-20-12-16(13-21(27-2)22(20)28-3)23(25)24-17-8-9-19-15(11-17)10-14-6-4-5-7-18(14)19/h4-9,11-13H,10H2,1-3H3,(H,24,25) |

| Standard InChI Key | YFJXCVIHRUEJMI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

N-(9H-Fluoren-2-yl)-3,4,5-trimethoxybenzamide features a fluorene moiety linked via an amide bond to a trimethoxy-substituted benzoyl group. The fluorene system, a bicyclic structure comprising two benzene rings fused via a five-membered ring, provides rigidity and planar aromaticity, while the 3,4,5-trimethoxybenzamide group introduces electron-rich regions capable of hydrogen bonding and π-π interactions .

The IUPAC name, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, reflects its substitution pattern:

-

Fluoren-2-yl: A fluorene group substituted at the 2-position.

-

3,4,5-Trimethoxybenzamide: A benzamide with methoxy groups at the 3rd, 4th, and 5th positions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₂₅NO₄ |

| Molecular Weight | 463.5 g/mol |

| IUPAC Name | N-(9H-Fluoren-2-yl)-3,4,5-trimethoxybenzamide |

| SMILES | COC1=C(C(OC)=C(C(OC)=C1)C(=O)NC2=C3C=CC=C4C3=CC=CC4=C2)C |

Spectroscopic Characteristics

While experimental spectral data for this compound is scarce, analogs such as N-(4-hydroxybenzyl)-3,4,5-trimethoxybenzamide ( ) suggest predictable features:

-

¹H NMR: Signals for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and amide NH (δ 8.2–8.5 ppm).

-

IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide likely follows a multi-step protocol analogous to patented methods for related benzamides :

-

Preparation of 3,4,5-Trimethoxybenzoyl Chloride:

-

React 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux.

-

-

Amide Coupling:

-

Combine 9H-fluoren-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF.

-

Example Reaction Scheme:

Industrial-Scale Optimization

Industrial production would prioritize:

-

Catalyst Selection: Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the amide bond .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 180–185°C (predicted) |

| LogP (Octanol-Water) | 4.2 (estimated) |

| pKa (Amide NH) | ~10.5 |

Pharmacological and Industrial Applications

Materials Science Applications

-

Organic Semiconductors: The fluorene moiety’s planar structure could facilitate charge transport in OLEDs or photovoltaic devices.

-

Polymer Additives: As a UV stabilizer due to aromatic conjugation .

Challenges and Future Directions

Knowledge Gaps

-

Toxicity Profiles: No in vivo data exist for this compound.

-

Synthetic Scalability: Optimizing yields beyond lab-scale remains untested.

Research Opportunities

-

Structure-Activity Relationships (SAR): Modifying methoxy groups or fluorene substitution to enhance bioactivity.

-

Cocrystal Engineering: Improving solubility via co-formers like succinic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume